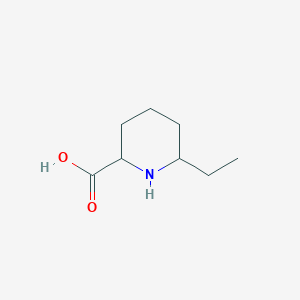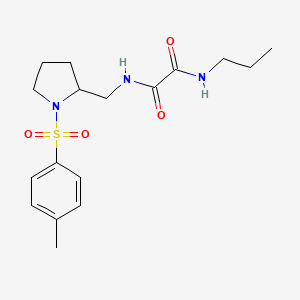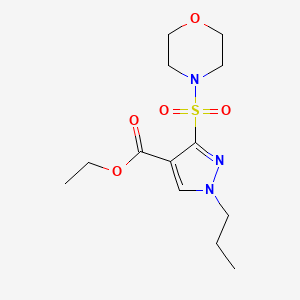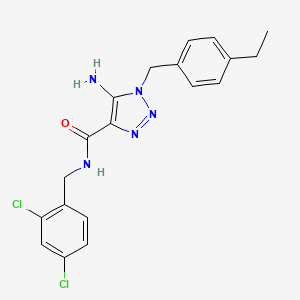
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide” is a sulfonamide derivative . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Molecular Structure Analysis
The molecular structure analysis of a compound typically involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, specific structural data for this compound is not available in the current literature.Chemical Reactions Analysis
The chemical reactions involving sulfonamides can be complex and depend on the specific structure of the compound . Without specific studies on this compound, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined through various laboratory techniques . Unfortunately, specific data for this compound is not available in the current literature.Scientific Research Applications
Molecular Interactions and Structural Analysis
- The compound displays significant intramolecular and intermolecular interactions, contributing to its potential utility in chemical synthesis and material science. These interactions facilitate the formation of hydrogen-bonded chains, which could be essential for developing new materials or drug delivery systems (Gelbrich, Haddow, & Griesser, 2011).
Anticancer and Pro-apoptotic Effects
- Research on sulfonamide derivatives, which share a functional group with the compound , indicates potential anticancer effects. These compounds can significantly reduce cell proliferation and induce the expression of pro-apoptotic genes in various cancer cell lines, mediated by the activation of p38 and ERK phosphorylation pathways (Cumaoğlu et al., 2015).
Synthesis and Chemical Properties
- The compound's chemical structure allows for Diels–Alder reactions, leading to the generation of tetrahydroquinoline and quinoline derivatives. This chemical reactivity is crucial for synthesizing novel compounds with potential applications in pharmaceuticals and organic chemistry (Consonni et al., 1996).
Enzyme Inhibition for Therapeutic Applications
- Sulfonamide derivatives, including those structurally related to the compound, have been studied for their enzyme inhibitory effects. These effects are particularly relevant for developing therapeutic agents for conditions such as Alzheimer’s disease, demonstrating the potential of such compounds in medicinal chemistry (Abbasi et al., 2018).
Antimicrobial Activity
- Novel sulfonamide compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. This suggests their potential utility in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Vanparia et al., 2010).
Vasodilatory and Cardiovascular Effects
- Research on derivatives of isoquinolinesulfonamide, a functional group present in the compound, shows potential vasodilatory effects. These effects could be beneficial in developing cardiovascular drugs, emphasizing the compound's relevance in pharmacological research (Morikawa, Sone, & Asano, 1989).
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-13-16(7-9-18(15)21)20-28(24,25)19-10-8-17(26-3)12-14(19)2/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZPSGWBQOINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)
![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2555523.png)


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555527.png)

![methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2555530.png)
![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)
![1-Pyrrolidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2555534.png)
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B2555538.png)

![2-({1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2555540.png)

